Tubeimoside 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

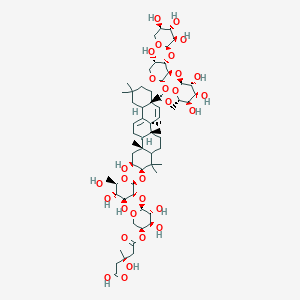

Tubeimoside-1 (TBMS1) is a natural triterpenoid saponin found in traditional Chinese herbal medicine Bolbostemmatis Rhizoma . It exhibits anti-inflammatory, antiviral, anticancer chemotherapeutic, and chemopreventive activities . It has been identified as a potent activator of autophagy .

Synthesis Analysis

TBMS1 is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The exact synthesis process is not detailed in the retrieved papers.Molecular Structure Analysis

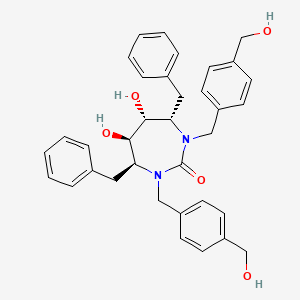

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 . The structure is complex and involves several techniques or approaches .Chemical Reactions Analysis

TBMS1 has been reported to have remarkable inhibitory effects on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It can promote mitochondria-associated apoptosis in lung cancer cells .Physical And Chemical Properties Analysis

The molecular formula of Tubeimoside I is C63H98O29 . The molecular weight is 1335.43 .Wissenschaftliche Forschungsanwendungen

Anti-Krebsmittel

Tubeimoside-1 (TBMS-1) ist ein natürliches Triterpensaponin, das in der traditionellen chinesischen Kräutermedizin Bolbostemmatis Rhizoma gefunden wird . Es hat sich gezeigt, dass es sowohl in vivo als auch in vitro eine bemerkenswerte hemmende Wirkung auf Tumoren des Atmungssystems, des Verdauungssystems, des Nervensystems, des Genitalsystems und anderer Systeme hat .

Pharmakokinetik

Pharmakokinetische Studien zeigen, dass TBMS-1 nach oraler Verabreichung in verschiedenen Geweben weit verbreitet ist und anfällig für den Abbau durch den Magen-Darm-Trakt ist, was zu einer Abnahme der Bioverfügbarkeit führt .

Toxizität

Mehrere Hinweise haben gezeigt, dass TBMS-1 in hohen Dosen unerwünschte und toxische Wirkungen verursachen kann . Um die Toxizität von TBMS-1 zu reduzieren, sollten zukünftige Forschungsarbeiten darauf abzielen, seine Struktur zu modifizieren, gezielte Präparate zu formulieren oder es mit anderen Medikamenten zu kombinieren .

Hemmung des Tumorwachstums

TBMS-1 hemmt in vivo wirksam das Tumorwachstum und die Gefäßneubildung . Das Tumorvolumen und das Gewicht in der Behandlungsgruppe wurden signifikant reduziert .

Steigerung des apoptotischen Zelltods

TBMS-1 verstärkt den apoptotischen Zelltod in Krebszellen. Es destabilisiert die c-FLIP-Expression, indem es STAMBPL1, eine Deubiquitinase (DUB), herunterreguliert. Wenn STAMBPL1 und c-FLIP miteinander binden, deubiquityliert STAMBPL1 c-FLIP .

Sensibilisierung von Krebszellen

Es wurde gezeigt, dass TBMS-1 die Empfindlichkeit von Krebszellen gegenüber dem Tumornekrosefaktor-α-verwandten Apoptose-induzierenden Liganden (TRAIL) erhöht. Die Kombinationstherapie mit TBMS-1 und TRAIL erhöhte den apoptotischen Zelltod .

Entzündungshemmende und antiangiogene Wirkung

TBMS-1 zeigt mehrere therapeutische Wirkungen, darunter entzündungshemmende, antiangiogene Wirkung .

Behandlung von Darmkrebs

Forschungen zeigen, dass TBMS-1 die Lebensfähigkeit von Darmkrebszellen (CRC) unterdrückt und die Bildung von Makropinosomen induziert, die eine große Menge an phasenhellen Flüssigkeiten aufnehmen .

Zusammenfassend lässt sich sagen, dass TBMS-1 eine breite Palette von Anwendungen in der wissenschaftlichen Forschung hat, insbesondere im Bereich der Onkologie. Es sind jedoch weitere Forschungsarbeiten erforderlich, um die Antitumorwirkungen in vivo und die Pharmakokinetik von TBMS-1 zu untersuchen .

Wirkmechanismus

Target of Action

Tubeimoside 1 (TBMS1) is a triterpenoid saponin extracted from Bolbostemma paniculatum (Maxim) Franquet (Cucurbitaceae) . The primary target of TBMS1 is the Akt protein . Akt, also known as Protein Kinase B, plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

TBMS1 interacts with its target, the Akt protein, to activate autophagy . Autophagy is a cellular self-digestion process by which proteins aggregate and damaged organelles are degraded to generate ATP and various macromolecules as a response to metabolic stress . The activation of autophagy by TBMS1 is evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Biochemical Pathways

The Akt–mTOR–eEF-2K pathway is involved in TBMS1-induced activation of autophagy . Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 lead to the activation of apoptosis of the breast cancer cells . Inhibition of autophagy enhances the cytotoxic effect of TBMS1 via promoting apoptosis .

Pharmacokinetics

Pharmacokinetic studies reveal that TBMS1 is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Result of Action

TBMS1 possesses a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It has a broad inhibitory effect on lung cancer, colorectal cancer, breast cancer, gastric cancer, and other tumors .

Action Environment

The action, efficacy, and stability of TBMS1 can be influenced by various environmental factors. For instance, the gastrointestinal environment can degrade TBMS1, reducing its bioavailability . Additionally, the development of liver-targeting and lung-targeting preparations can reduce the toxic effect of TBMS1 and increase its efficacy .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Tubeimoside 1 interacts with several enzymes and proteins. It has been identified as a potent activator of autophagy . The activation of autophagy by this compound was evidenced by increased LC3-II amount and GFP-LC3 dots, observation of autophagosomes under electron microscopy, and enhanced autophagic flux .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It has been shown to possess a remarkable inhibitory effect on the tumors of the respiratory system, digestive system, nervous system, genital system as well as other systems in vivo and in vitro . It disrupts both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

Molecular Mechanism

The molecular mechanism of this compound involves the Akt–mTOR–eEF-2K pathway . This pathway was involved in this compound-induced activation of autophagy, while Akt-mediated downregulations of Mcl-1, Bcl-xl, and Bcl-2 led to the activation of apoptosis of the breast cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to inhibit the proliferation of gastric cancer BGC823 cells in a concentration- and time-dependent manner, and induced their apoptosis by regulating the Bcl-2 gene family .

Dosage Effects in Animal Models

In animal models, this compound has shown to effectively inhibit tumor growth and vascularization in vivo . Tumor volumes and weights in the treatment group were significantly reduced .

Metabolic Pathways

This compound is involved in the Akt–mTOR–eEF-2K pathway . This pathway was involved in this compound-induced activation of autophagy .

Transport and Distribution

Pharmacokinetic studies reveal that this compound is extensively distributed in various tissues and prone to degradation by the gastrointestinal tract after oral administration, causing a decrease in bioavailability .

Subcellular Localization

The subcellular localization of this compound involves both mitochondrial and lysosomal pathways . One of its mechanisms was the induction of DRP1-mediated mitochondrial fragmentation .

Eigenschaften

| { "Design of the Synthesis Pathway": "Tubeimoside can be synthesized through a multi-step process involving several reactions.", "Starting Materials": [ "Tubeimoside B", "Sodium hydride", "Methyl iodide", "Hydrogen chloride", "Sodium borohydride", "Acetic acid", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Deprotection of Tubeimoside B using Sodium hydride and Methyl iodide to form Tubeimoside A", "Step 2: Conversion of Tubeimoside A to Tubeimoside C through treatment with Hydrogen chloride", "Step 3: Reduction of Tubeimoside C using Sodium borohydride to form Tubeimoside D", "Step 4: Acetylation of Tubeimoside D with Acetic acid to form Tubeimoside E", "Step 5: Purification of Tubeimoside E using Methanol and Ethyl acetate", "Step 6: Final deacetylation of Tubeimoside E using Water to form Tubeimoside" ] } | |

| 102040-03-9 | |

Molekularformel |

C63H98O29 |

Molekulargewicht |

1319.4 g/mol |

IUPAC-Name |

(1S,4S,7S,8S,9R,11S,13S,14S,18S,22S,25S,27R,28S,29S,30R,32R,34R,35S,37R,38R,41R,42S,46S,53S,54R,55R,56R,57S,58R)-7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione |

InChI |

InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3/t26-,28-,29-,30+,31-,32+,33-,34+,35-,38-,39-,40+,41-,42-,43+,44+,45+,46-,47-,48+,49+,50-,51-,52-,53-,54-,55-,58-,59-,60-,61+,62+,63-/m0/s1 |

InChI-Schlüssel |

MCPFEAJYKIXPQF-QXJNFEKOSA-N |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H]([C@H]([C@@H](O1)O[C@@H]3[C@H]([C@H](CO[C@H]3OC(=O)[C@@]45CC[C@@]6(C(=CC[C@@H]7[C@]6(CC[C@@H]8[C@@]7(C[C@@H]([C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)OC(=O)C[C@](CC(=O)O2)(C)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(C=C4)C)(CCC7C6(CC(C(C7(C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)OC(=O)CC(C)(CC(=O)O)O)O)O)O)C)C)(C)C)O)OC1C(C(C(CO1)O)O)O)O)O)O |

Kanonische SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tubeimoside I; Tubeimoside-I; Tubeimoside A; Lobatoside H; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![N-[2-(3,4-dichlorophenyl)-4-(3-oxospiro[2,4-dihydroisoquinoline-1,4'-piperidine]-1'-yl)butyl]-3,4,5-trimethoxy-N-methylbenzamide](/img/structure/B1683615.png)